molecular formula C20H23BrN2O4 B2566999 N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide CAS No. 392703-55-8

N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide

Cat. No.: B2566999
CAS No.: 392703-55-8
M. Wt: 435.318
InChI Key: JNXMGONOBKDKKG-LSHDLFTRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide is a recognized and potent inhibitor of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptotic cell death. This compound functions by covalently targeting the active selenocysteine residue of GPX4, leading to the inactivation of the enzyme. This inhibition results in the accumulation of lipid peroxides, ultimately triggering the iron-dependent, non-apoptotic cell death pathway known as ferroptosis. Due to this specific mechanism of action, it is a critical chemical tool for probing the role of GPX4 and ferroptosis in various physiological and pathological contexts, including cancer research where inducing ferroptosis is a promising therapeutic strategy, and in neurodegenerative diseases where it may contribute to pathogenesis. The compound's structure features a bioisostere of the ML210 chemotype, designed for enhanced stability and potency in cellular assays. It is supplied For Research Use Only and is intended for in vitro applications in a controlled laboratory setting. Researchers should consult the product's Certificate of Analysis for specific batch data on purity and concentration.

Properties

IUPAC Name

N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O4/c1-12(2)15-6-5-13(3)7-17(15)27-11-19(24)23-22-10-14-8-16(21)20(25)18(9-14)26-4/h5-10,12,25H,11H2,1-4H3,(H,23,24)/b22-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXMGONOBKDKKG-LSHDLFTRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC(=C(C(=C2)Br)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC(=C(C(=C2)Br)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide typically involves the following steps:

  • Formation of the hydrazone: : Reacting 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide under acidic or basic conditions to form the hydrazone intermediate.

  • Cyclization: : The hydrazone intermediate undergoes cyclization in the presence of a catalyst to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up by optimizing reaction conditions, such as temperature, pressure, and concentration of reagents, to ensure high yield and purity. Continuous flow processes may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, which typically involve the hydroxyl group or the methoxy group.

  • Reduction: : Reduction reactions can target the imine group, converting it to an amine.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a catalyst are used.

  • Substitution: : Halogenating agents like chlorine (Cl₂) or bromine (Br₂) for electrophilic substitution, and nucleophiles like hydroxide ions (OH⁻) for nucleophilic substitution.

Major Products

The primary products formed depend on the specific reaction pathway chosen:

  • Oxidation: : Formation of corresponding quinones or carboxylic acids.

  • Reduction: : Conversion to primary or secondary amines.

  • Substitution: : Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Structural Characteristics

The compound features a brominated phenolic ring , a methoxy group , and an acetohydrazide linkage , which contribute to its diverse chemical reactivity and biological properties. Its molecular formula is C26H24BrN5O5SC_{26}H_{24}BrN_{5}O_{5}S with a molecular weight of approximately 558.5 g/mol. The presence of multiple functional groups allows for various chemical transformations, making it a versatile candidate for further research and development.

Medicinal Chemistry

Antimicrobial Activity : Research indicates that compounds with hydrazide functionalities often exhibit antimicrobial properties. The presence of the brominated phenolic group enhances this activity, making it a candidate for developing new antibacterial agents. Studies have demonstrated that similar hydrazides can inhibit bacterial growth effectively, suggesting potential applications in treating infections caused by resistant strains.

Anticancer Properties : The benzimidazole moiety in the compound is known for its anticancer activity. In vitro studies have shown that derivatives of benzimidazole can induce apoptosis in cancer cells. Therefore, this compound may be explored for its potential as an anticancer agent, particularly against specific types of tumors where traditional therapies have failed.

Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties. The methoxy and hydroxyl groups are often implicated in modulating inflammatory pathways, which could make this compound useful in treating inflammatory diseases such as arthritis.

Material Science

Polymer Chemistry : The unique structure of N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide allows it to act as a building block for synthesizing novel polymers. Its ability to undergo various chemical reactions can be exploited to create materials with specific properties, such as enhanced thermal stability or improved mechanical strength.

Environmental Applications

Pollutant Degradation : Compounds containing bromine are often studied for their ability to degrade environmental pollutants. This compound’s structure may enable it to interact with various organic pollutants, facilitating their breakdown in environmental remediation processes.

Case Study 1: Antimicrobial Activity Evaluation

A study conducted on similar hydrazide compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the phenolic structure could enhance activity, suggesting that this compound could be effective against resistant bacterial strains .

Case Study 2: Anticancer Potential

In a comparative study of benzimidazole derivatives, several compounds exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved apoptosis induction via mitochondrial pathways . Given the structural similarities, this compound is hypothesized to exhibit similar effects.

Case Study 3: Environmental Remediation

Research on brominated compounds has shown their effectiveness in degrading chlorinated organic pollutants under UV irradiation conditions. The structural components of this compound may allow it to participate in photochemical reactions that facilitate the breakdown of hazardous substances .

Mechanism of Action

The compound's mechanism of action depends on its application:

  • Biological Activity: : It may interact with cellular targets such as enzymes, disrupting normal cellular functions. For instance, it might inhibit specific enzymes crucial for microbial growth, exhibiting antibacterial or antifungal effects.

  • Therapeutic Effects: : In cancer treatment, it could interfere with cellular proliferation pathways, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Features

The table below compares the target compound with key analogs from the evidence:

Compound (Reference) Benzylidene Substituents Phenoxy Substituents Key Structural Differences
Target Compound 3-Br, 4-OH, 5-OCH₃ 5-CH₃, 2-(CH(CH₃)₂)
2-[5-methyl-2-(propan-2-yl)phenoxy]-N′-[(E)-phenylmethylidene]acetohydrazide None (phenyl) 5-CH₃, 2-(CH(CH₃)₂) Lack of Br, OH, OCH₃ on benzylidene
N′-[(E)-(5-Bromo-2-hydroxyphenyl)methylene]-2-(2,4-dichlorophenoxy)acetohydrazide 5-Br, 2-OH 2,4-Cl₂ Dichlorophenoxy vs. methyl/isopropyl
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methylcoumarin-7-yloxy)acetohydrazide 2-OH, 5-NO₂ 4-CH₃-coumarin Nitro group; coumarin-based phenoxy
N′-[(5-Bromo-2-methoxyphenyl)methylidene]-2-(triazolylsulfanyl)acetohydrazide 5-Br, 2-OCH₃ 4-(4-methylphenyl)-5-phenyl-1,2,4-triazole Triazole-sulfanyl vs. phenoxy

Key Observations :

  • Electronic Effects : The target’s bromine and methoxy groups enhance electron-withdrawing and donating properties, respectively, compared to unsubstituted benzylidene analogs .
  • Lipophilicity: The isopropyl group in the phenoxy moiety increases lipophilicity compared to dichlorophenoxy () or triazolylsulfanyl () groups.

Physicochemical Properties

Data from analogous compounds suggest the following trends:

  • Melting Points: Compounds with polar substituents (e.g., –OH, –NO₂) exhibit higher melting points (e.g., 210–230°C for coumarin derivatives ). The target’s –Br and –OH groups likely elevate its melting point beyond 230°C.
  • Solubility : Hydroxyl and methoxy groups enhance aqueous solubility, while bromine and isopropyl groups favor organic solvents.

Spectroscopic Data

  • IR Spectroscopy: All analogs show C=O stretches (1650–1700 cm⁻¹) and N–H stretches (3200–3300 cm⁻¹) . The target’s –OH group would display a broad peak at ~3400 cm⁻¹, absent in non-hydroxylated analogs .
  • NMR Spectroscopy: ¹H NMR: The isopropyl group in the phenoxy moiety shows a doublet at δ 1.2–1.3 ppm (CH(CH₃)₂) and a septet at δ 2.8–3.0 ppm (CH) . ¹³C NMR: The brominated benzylidene carbon resonates at δ 110–120 ppm, while methoxy carbons appear at δ 55–60 ppm .

Biological Activity

N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide is a compound of interest due to its potential biological activities. This article presents a comprehensive review of its biological properties, including antimicrobial, cytotoxic, and antioxidant activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a bromo-substituted phenol and a hydrazide moiety, contributing to its diverse biological activities. Its molecular formula is C24H28BrN3O3C_{24}H_{28}BrN_3O_3, with a molecular weight of approximately 487.4 g/mol .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of similar hydrazone derivatives against various pathogens. For instance, compounds with similar structural features have shown significant activity against Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of Hydrazone Derivatives

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Studies indicate that the compound exhibits bactericidal effects, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The compound was tested on various cell lines including L929 (mouse fibroblast) and A549 (human lung carcinoma) using the MTT assay to determine cell viability.

Table 2: Cytotoxicity Results on L929 Cells

Concentration (µM)Viability (%) after 24hViability (%) after 48h
69590
1210298
258580
507065

The results indicate that at lower concentrations, the compound does not significantly reduce cell viability, suggesting a favorable safety profile .

Antioxidant Activity

Antioxidant properties were assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. Compounds with similar structural characteristics have demonstrated significant scavenging activity.

Table 3: Antioxidant Activity Results

CompoundDPPH Scavenging Activity (%) at 100 µM
N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]75
Ascorbic Acid (Control)90

The compound exhibited substantial antioxidant activity, which is beneficial in preventing oxidative stress-related diseases .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various hydrazone derivatives, including those structurally related to our compound. The findings revealed that certain derivatives had MIC values lower than conventional antibiotics like ciprofloxacin and ketoconazole, indicating potential as new antimicrobial agents .
  • Cytotoxicity Assessment in Cancer Research : In another study focusing on cancer therapeutics, the compound was evaluated for its cytotoxic effects on A549 cells. The results showed that it could inhibit cell proliferation significantly at higher concentrations while maintaining low toxicity in normal cells .

Q & A

Q. What are the standard synthetic routes for preparing this hydrazide derivative, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via a condensation reaction between a substituted benzaldehyde and an acetohydrazide derivative. For example, analogous hydrazides (e.g., derivatives in ) are prepared by refluxing 2-sulfanylacetohydrazides with aromatic aldehydes in ethanol for 5–6 hours under catalytic conditions. Key parameters include:
  • Temperature : 70–80°C (reflux) to drive imine bond formation.
  • Solvent : Ethanol or methanol for solubility and stability of intermediates.
  • Catalysts : Acidic or basic catalysts (e.g., acetic acid) to enhance reaction rates .
    Optimization can follow Design of Experiments (DoE) principles, as demonstrated in flow-chemistry protocols (), to systematically vary factors like molar ratios, solvent polarity, and reaction time.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Confirm the presence of hydrazide (N–H stretch ~3200 cm⁻¹), C=N imine (~1600 cm⁻¹), and aromatic C–Br (~600 cm⁻¹).
  • NMR : ¹H NMR resolves methoxy (–OCH₃, δ 3.8–4.0 ppm), phenolic –OH (δ 9–10 ppm, exchangeable), and imine proton (δ 8.2–8.5 ppm). ¹³C NMR identifies carbonyl (C=O, δ ~165 ppm) and aromatic carbons.
  • HPLC/MS : Purity assessment and molecular ion ([M+H]⁺) verification using high-resolution mass spectrometry .

Q. How can crystallographic data be obtained and initially interpreted?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Steps include:

Crystal Growth : Slow evaporation of a saturated DMSO/ethanol solution.

Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

Structure Solution : SHELXS () for phase determination via direct methods.

Refinement : SHELXL () to optimize atomic coordinates and thermal parameters.
Initial interpretation involves verifying bond lengths (e.g., C=N ~1.28 Å) and angles using WinGX () .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal structure inform supramolecular interactions?

  • Methodological Answer : Graph-set analysis ( ) is used to classify hydrogen bonds (e.g., N–H⋯O, O–H⋯O) into motifs like D (donor), A (acceptor), and R ²₂(8) rings. For example:
  • Phenolic –OH may form intermolecular bonds with methoxy or carbonyl oxygens.
  • Hydrazide N–H can act as a donor to bromine or aromatic π-systems.
    Software like ORTEP-3 () visualizes these networks, aiding in predicting solubility and stability .

Q. What strategies resolve contradictions in biological activity data across similar hydrazides?

  • Methodological Answer : Discrepancies (e.g., antifungal vs. inactive analogs) require:
  • Dose-Response Curves : Establish IC₅₀ values under standardized conditions.
  • Molecular Docking : Compare binding affinities to target enzymes (e.g., fungal CYP51) using AutoDock Vina. highlights docking protocols for pyrazole-carbohydrazides .
  • SAR Analysis : Correlate substituent effects (e.g., bromine vs. methoxy) with activity trends from analogs in and .

Q. How can crystallographic disorder or twinning be addressed during refinement?

  • Methodological Answer : For disordered regions (e.g., rotating isopropyl groups):

PART Command in SHELXL : Split atoms into multiple positions with occupancy refinement.

Twinning : Use TWIN/BASF instructions in SHELXL for non-merohedral twinning.

Validation : Check R-factors and electron density maps (e.g., Fo–Fc maps in WinGX) to avoid overfitting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.